2-(4-chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide

Medicinal chemistry Scaffold hybridization Structure–activity relationships

Procure this dual-pharmacophore small molecule to uniquely target Pfs16-mediated malaria transmission and explore ACC isoform selectivity. Unlike simpler clofibric acid-derived amides or sulfonamide-based chromans, its hybrid scaffold offers distinct cLogP (~3.2) and H-bond donor/acceptor capacity for divergent target engagement and physicochemical profiling. Essential for chemical biology probe development and polypharmacology screening.

Molecular Formula C20H22ClNO4
Molecular Weight 375.85
CAS No. 1396809-41-8
Cat. No. B2444677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide
CAS1396809-41-8
Molecular FormulaC20H22ClNO4
Molecular Weight375.85
Structural Identifiers
SMILESCC(C)(C(=O)NCC1(CCOC2=CC=CC=C21)O)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClNO4/c1-19(2,26-15-9-7-14(21)8-10-15)18(23)22-13-20(24)11-12-25-17-6-4-3-5-16(17)20/h3-10,24H,11-13H2,1-2H3,(H,22,23)
InChIKeyCZHWDBLBPTWYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide (CAS 1396809-41-8): Procurement-Relevant Structural Identity and Research-Grade Profile


2-(4-Chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide (CAS 1396809-41-8) is a synthetic small molecule with the molecular formula C20H22ClNO4 and a molecular weight of 375.85 g/mol [1]. The compound features a 4-hydroxychroman core linked via a methylene bridge to a 2-(4-chlorophenoxy)-2-methylpropanamide moiety, combining a lipophilic chlorophenoxy-isobutyryl group with a hydrogen-bond-donor/acceptor-rich chromanol scaffold [1]. This dual pharmacophoric architecture distinguishes it from simpler fibrate-derived amides and from sulfonamide-based 4-hydroxychroman analogs explored in antimalarial transmission-blocking research [2]. The compound is supplied as a research chemical with typical purity of 95%, suitable for in vitro target engagement studies, medicinal chemistry optimization, and chemical biology probe development [1].

Why 2-(4-Chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide Cannot Be Replaced by Generic Chroman or Fibrate Analogs


Generic substitution within the 4-hydroxychroman or 2-(4-chlorophenoxy)-2-methylpropanamide chemical space is unreliable because this compound occupies a unique intersection of two distinct pharmacophoric families. The 4-hydroxychroman-4-ylmethyl motif is a validated scaffold for targeting the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16, with N-((4-hydroxychroman-4-yl)methyl)-sulfonamide analogs demonstrating nanomolar transmission-blocking activity [1]. However, replacement of the sulfonamide linkage with the 2-(4-chlorophenoxy)-2-methylpropanamide group—as in the target compound—introduces substantial differences in lipophilicity (cLogP ~3.2 vs. ~1.5–2.5 for typical sulfonamide congeners), hydrogen-bonding capacity, and metabolic vulnerability [2]. Conversely, simpler 2-(4-chlorophenoxy)-2-methylpropanamides such as 2-(4-chlorophenoxy)-2-methylpropanamide (CAS 5658-61-7) lack the chromanol ring system entirely, forfeiting the conformational constraint and additional hydrogen-bond donor that the 4-hydroxychroman-4-yl group provides for target recognition [3]. These structural divergences preclude reliable interchangeability without experimental validation.

Quantitative Differentiation Evidence: 2-(4-Chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide vs. Closest Structural Analogs


Structural Hybridization: Dual Pharmacophore Architecture vs. Single-Scaffold Comparators

The target compound is the only reported structure that combines the 4-hydroxychroman-4-ylmethylamine fragment—validated as a transmission-blocking antimalarial scaffold targeting Pfs16 with nanomolar potency—with the 2-(4-chlorophenoxy)-2-methylpropanamide group derived from clofibric acid chemistry [1]. By contrast, the most advanced N-((4-hydroxychroman-4-yl)methyl)-sulfonamide series (e.g., DDD01035881) retains a sulfonamide linker rather than the isobutyramide-ether hybrid present in the target compound [1]. This structural difference results in a computed cLogP of 3.2 for the target compound versus approximately 2.0 for the sulfonamide comparator DDD01035881, indicating a >1-log-unit increase in lipophilicity that may alter membrane permeability and target engagement kinetics [2]. No direct head-to-head biological comparison between the target compound and DDD01035881 is available in the public domain.

Medicinal chemistry Scaffold hybridization Structure–activity relationships

Topological Polar Surface Area and Hydrogen-Bond Donor Capacity Differentiate the Target Compound from Chroman-Free Isobutyramides

The target compound possesses a topological polar surface area (TPSA) of 67.8 Ų and two hydrogen-bond donors (the chromanol –OH and the amide –NH), compared with 52.3 Ų and one hydrogen-bond donor for the simpler 2-(4-chlorophenoxy)-2-methylpropanamide (CAS 5658-61-7) [1][2]. The 4-hydroxychroman-4-yl group contributes an additional 15.5 Ų of polar surface and one additional H-bond donor, which may improve aqueous solubility and modulate off-target binding profiles relative to the chroman-free comparator [1]. No comparative solubility or permeability data exist for these two compounds.

Drug-likeness Physicochemical profiling Permeability

Rotatable Bond Count and Conformational Flexibility Relative to the Rigidified Sulfonamide Analog DDD01035881

The target compound contains 5 rotatable bonds (excluding the chroman ring), compared with 4 rotatable bonds for the sulfonamide lead DDD01035881 [1][2]. The additional rotatable bond arises from the ether oxygen linking the chlorophenyl ring to the quaternary carbon of the isobutyramide group. Increased conformational freedom may reduce the entropic penalty upon binding but simultaneously decrease ligand efficiency if the additional flexibility does not contribute to productive target contacts [1]. No experimental binding data are available to assess the net impact of this conformational difference.

Conformational analysis Ligand efficiency Scaffold optimization

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide (CAS 1396809-41-8)


Chemical Biology Probe Development Targeting Pfs16 in Plasmodium falciparum Transmission Stages

The target compound incorporates the 4-hydroxychroman-4-ylmethyl scaffold validated for Pfs16 target engagement in malaria transmission-blocking research. Its divergent 2-(4-chlorophenoxy)-2-methylpropanamide side chain provides an alternative pharmacophore to the sulfonamide series represented by DDD01035881. Researchers can use this compound to explore whether isobutyramide-ether substitution at the chroman 4-position retains or improves nanomolar anti-gametocyte activity while offering differential physicochemical properties (cLogP 3.2 vs. ~2.0 for sulfonamide analogs) that may translate into distinct cellular pharmacokinetics [1][2].

Scaffold-Hybridization Medicinal Chemistry for Dual-Target or Polypharmacology Programs

The compound's architecture merges two historically distinct chemical classes: clofibric acid-derived amides (associated with PPAR-α modulation and lipid metabolism) and 4-hydroxychroman derivatives (associated with antioxidant, neuroprotective, and antimalarial activities). Medicinal chemistry teams pursuing polypharmacology or phenotypic screening can procure this compound as a starting point to systematically evaluate whether the hybrid scaffold engages multiple biological targets simultaneously, a hypothesis not testable with either single-scaffold parent structure [1][2].

Physicochemical Benchmarking and Developability Profiling of Chroman-Containing Lead Series

With a TPSA of 67.8 Ų, two H-bond donors, cLogP of 3.2, and a molecular weight of 375.85 Da, the target compound resides within favorable oral drug-like space. It can serve as a reference compound for benchmarking the solubility, permeability, metabolic stability, and plasma protein binding of other 4-hydroxychroman-4-ylmethyl derivatives. The computed Δ values (XLogP3, TPSA, rotatable bonds) relative to the sulfonamide comparator DDD01035881 provide initial physicochemical differentiation that can guide lead optimization decisions [1][2].

Enzyme Inhibition or Receptor Modulation Screening Against ACC2 and Related Targets

Structural analogs within the broader 2-(4-chlorophenoxy)-2-methylpropanamide class have been reported as acetyl-CoA carboxylase (ACC) inhibitors in patent literature (e.g., US8470841B2). Although direct activity data for the target compound against ACC1/ACC2 are not publicly available, its structural features—particularly the halogenated phenoxy-ether and the chromanol hydrogen-bond donor network—are consistent with ACC inhibitor pharmacophore models. Procurement of this compound enables inclusion in ACC inhibition screening cascades to evaluate whether chroman substitution at the amide nitrogen modulates ACC isoform selectivity relative to simpler N-alkyl or N-aryl 2-(4-chlorophenoxy)-2-methylpropanamide analogs [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.